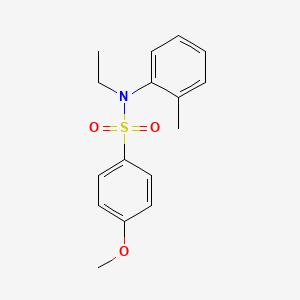

N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-4-17(16-8-6-5-7-13(16)2)21(18,19)15-11-9-14(20-3)10-12-15/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJLEOSELRXFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-ethyl-2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Conformational Differences

The crystal structures of related sulfonamides reveal how substituents affect molecular conformation. For example:

The torsion angle of the C1–SO₂–NH–C7 segment varies significantly with substituents. Compound I (60.0°) and II (72.0°) exhibit larger angles due to steric hindrance from methyl groups, whereas III (51.6°) has a smaller angle, suggesting reduced steric strain . The target compound’s ethyl and methoxy groups likely introduce additional conformational flexibility, though experimental data are lacking.

Hydrogen bonding patterns also differ. In I, the N–H⋯O hydrogen bond forms a dimeric structure, while in N-(2-chlorophenyl)benzenesulfonamide, the ortho-chloro group forces an anti conformation of the N–H bond relative to the substituent .

Physicochemical Properties

Substituents influence melting points, solubility, and stability:

- N-(2-Formylphenyl)-4-methylbenzenesulfonamide : The formyl group introduces strong electron-withdrawing effects, reducing basicity and possibly stability under acidic conditions .

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : The oxazolyl group enhances antimicrobial activity but may reduce metabolic stability due to heterocyclic reactivity .

The target compound’s ethyl group likely improves lipophilicity, favoring membrane permeability, while the methoxy group balances this with moderate polarity.

Pharmacological Activity

QSAR models and bioactivity studies highlight substituent-activity relationships:

The thiadiazole-containing derivative in shows potent anti-glioblastoma (GBM) activity, attributed to electron-deficient heterocycles enhancing target binding . The target compound’s methoxy and ethyl groups may favor interactions with hydrophobic enzyme pockets, though specific data are unavailable.

Biological Activity

N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 303.39 g/mol

This compound features a sulfonamide group that is often associated with various pharmacological effects, including enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, including respiration and acid-base balance. Inhibition of CAs has been linked to anticancer and antimicrobial properties.

Case Studies on Biological Activity

-

Anticancer Activity :

- A study evaluated several benzenesulfonamide derivatives for their anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. Compounds similar to this compound demonstrated significant inhibition of cell proliferation at concentrations ranging from 1.52–6.31 μM, showing selectivity towards cancer cells over normal cells .

- Specifically, one derivative (resembling our compound) induced apoptosis in MDA-MB-231 cells, evidenced by a substantial increase in annexin V-FITC positive cells (22-fold compared to control) .

-

Antimicrobial Activity :

- The same study also assessed the antimicrobial properties of related sulfonamides against Staphylococcus aureus and Klebsiella pneumoniae. Compounds showed significant inhibition rates (up to 80.69% against S. aureus), indicating potential use as antibacterial agents .

- The mechanism behind this activity is hypothesized to involve the inhibition of carbonic anhydrases present in bacteria, disrupting their growth and pathogenicity .

Data Summary

| Biological Activity | Cell Line/Organism | IC50 (μM) | Effectiveness |

|---|---|---|---|

| Anti-proliferative | MDA-MB-231 | 1.52–6.31 | Significant |

| Anti-proliferative | MCF-7 | 1.52–6.31 | Significant |

| Antimicrobial | S. aureus | 50 μg/mL | 80.69% inhibition |

| Antimicrobial | K. pneumonia | 50 μg/mL | 79.46% inhibition |

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives similar to this compound possess favorable pharmacokinetic profiles, making them suitable candidates for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-ethyl-4-methoxy-N-(2-methylphenyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between a sulfonyl chloride derivative and an amine. Key steps include:

- Using sodium hydroxide or triethylamine as a base to deprotonate the amine and facilitate reaction .

- Solvents like dichloromethane or dimethylformamide (DMF) to enhance reactant solubility .

- Reaction monitoring via TLC and purification by recrystallization (ethanol or ethyl acetate) to achieve >95% purity .

- Critical Considerations : Control temperature (20–40°C) to minimize side reactions and optimize yield .

Q. How can spectroscopic techniques confirm the structure and purity of this sulfonamide?

- Methodological Answer :

- NMR : Analyze and spectra to verify substituent integration (e.g., ethyl, methoxy, and methylphenyl groups) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- IR Spectroscopy : Identify sulfonamide S=O stretching bands (~1350 cm) and N-H vibrations (~3300 cm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .

- Enzyme Inhibition : Test against targets like carbonic anhydrase or fungal cytochrome P-450 via spectrophotometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

- Simulate infrared and UV-Vis spectra for comparison with experimental data .

- Validate thermochemical accuracy by comparing computed bond dissociation energies with experimental values .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement?

- Methodological Answer :

- For NMR ambiguities: Use 2D techniques (COSY, HSQC) to assign overlapping signals .

- For X-ray Refine structures using SHELXL ( ) or WinGX ( ) to address disorder or thermal motion artifacts .

- Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can reaction mechanisms for sulfonamide derivatization be experimentally probed?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via NMR to identify intermediates .

- Isotope Labeling : Use -labeled water or -labeled reactants to trace pathways .

- Computational Modeling : Apply transition state theory (Gaussian 09) to map energy profiles .

Q. What experimental designs minimize variability in biological activity data?

- Methodological Answer :

- Use randomized block designs for in vivo studies (e.g., cardiovascular assays in isolated rat hearts) .

- Normalize in vitro results to positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Apply ANOVA with post-hoc Tukey tests to assess significance of dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.